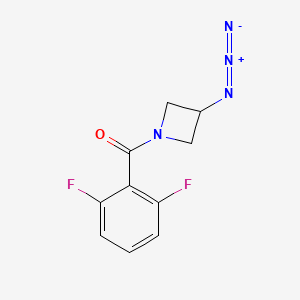
(3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone
Übersicht
Beschreibung
3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone (AADFPM) is an organic compound with a broad range of applications in science and technology. It is a highly reactive organic compound, which can be used as a reagent in a variety of chemical reactions. AADFPM is used in the synthesis of biologically active compounds, such as drugs, dyes, and fragrances. It is also used in the production of polymers, and as a catalyst in organic synthesis. In addition, AADFPM has potential applications in the fields of medicinal chemistry, material science, and nanotechnology.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Methodology Development
- The synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrates the utility of azetidine-based compounds in catalytic asymmetric addition reactions, achieving high enantioselectivity across various aldehydes (Wang et al., 2008).
- Research on azido(2-heteroaryl)methanones showcases their involvement in intermolecular 1,3-cycloaddition reactions with activated olefins, leading to the formation of novel heterocyclic structures (Zanirato, 2002).
Antimicrobial and Anticancer Activity
- Novel 1,3-oxazole clubbed pyridyl-pyrazolines, derived from related heterocyclic frameworks, have shown significant anticancer and antimicrobial activities, suggesting the potential of azetidine-based compounds in drug discovery (Katariya et al., 2021).
- Derivatives such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime have exhibited good antimicrobial activity, indicating the bioactive potential of compounds within this chemical space (Mallesha & Mohana, 2014).
Antioxidant Properties
- Studies on (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives have revealed effective antioxidant activities, underscoring the relevance of azetidine-containing compounds in addressing oxidative stress-related conditions (Çetinkaya et al., 2012).
Novel Antibacterial Agents
- A particular study on an 8-chloroquinolone derivative highlighted its exceptional antibacterial efficacy, driven by a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, illustrating the potential of structurally unique azetidine derivatives in antibiotic development (Kuramoto et al., 2003).
Eigenschaften
IUPAC Name |
(3-azidoazetidin-1-yl)-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)9(7)10(17)16-4-6(5-16)14-15-13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGWJUMRXKBVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(2,6-difluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



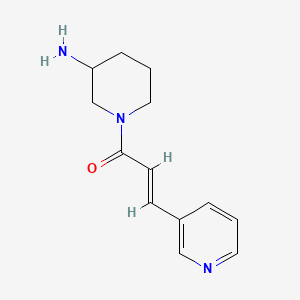
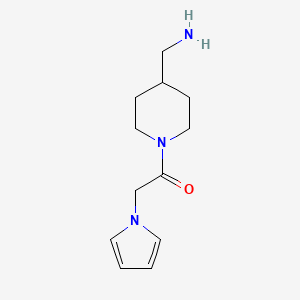
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1489127.png)

![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1489129.png)

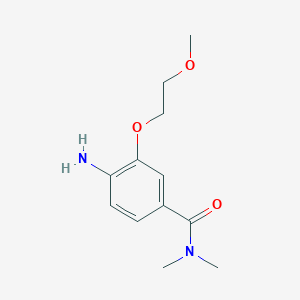
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1489134.png)
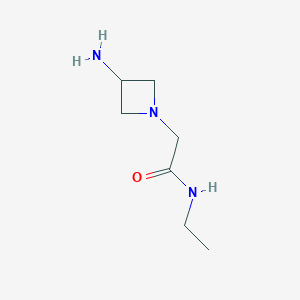
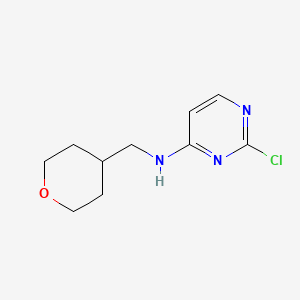

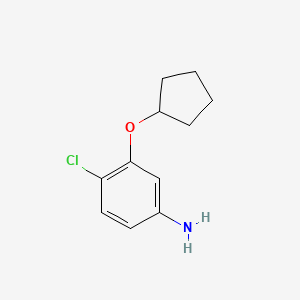
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxylic acid](/img/structure/B1489145.png)
![1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489146.png)